Tris(2-chloroethoxy)methylsilane
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Overview
Description
Tris(2-chloroethoxy)methylsilane is an organosilicon compound with the molecular formula C7H15Cl3O3Si. It is characterized by the presence of three 2-chloroethoxy groups attached to a central silicon atom, along with a methyl group. This compound is used in various chemical processes and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-chloroethoxy)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol. The reaction typically involves the use of a base, such as pyridine, to facilitate the substitution of chlorine atoms with 2-chloroethoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where methyltrichlorosilane and 2-chloroethanol are combined in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Tris(2-chloroethoxy)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.
Hydrolysis: Silanols and hydrochloric acid are the primary products.
Condensation Reactions: Siloxane polymers are the major products, which have applications in the production of silicones.
Scientific Research Applications
Mechanism of Action
The mechanism by which tris(2-chloroethoxy)methylsilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: This is crucial in the production of siloxane polymers and silicone materials.
Silicon-Carbon Bond Formation:
Comparison with Similar Compounds
Tris(2-chloroethoxy)methylsilane can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent in organic synthesis.
Trichloromethylsilane: Used as a precursor in the synthesis of various organosilicon compounds.
Trimethoxymethylsilane: Commonly used in the production of silicone resins and coatings.
Uniqueness: this compound is unique due to its specific reactivity and the presence of 2-chloroethoxy groups, which provide distinct chemical properties and reactivity compared to other organosilicon compounds .
Properties
CAS No. |
6711-45-1 |
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Molecular Formula |
C7H15Cl3O3Si |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
tris(2-chloroethoxy)-methylsilane |
InChI |
InChI=1S/C7H15Cl3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-7H2,1H3 |
InChI Key |
JVGNMGGODZQSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](OCCCl)(OCCCl)OCCCl |
Origin of Product |
United States |
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